molecular formula C9H14O4S B14582720 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate CAS No. 61146-97-2

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate

Cat. No.: B14582720
CAS No.: 61146-97-2
M. Wt: 218.27 g/mol
InChI Key: PSYUHBUMECBOKF-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate is an organic compound characterized by the presence of an ethoxy group, a sulfanyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate typically involves the reaction of ethyl 2-mercaptoacetate with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of ethyl 2-mercaptoacetate attacks the double bond of ethyl acrylate, followed by esterification to yield the final product.

Reaction Conditions:

    Reagents: Ethyl 2-mercaptoacetate, ethyl acrylate

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

    Temperature: Room temperature to moderate heating

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

    Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate involves its interaction with biological molecules through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl acetate
  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl methacrylate
  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl butyrate

Uniqueness

2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both the sulfanyl and prop-2-enoate groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

61146-97-2

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)sulfanylethyl prop-2-enoate

InChI

InChI=1S/C9H14O4S/c1-3-8(10)13-5-6-14-7-9(11)12-4-2/h3H,1,4-7H2,2H3

InChI Key

PSYUHBUMECBOKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCOC(=O)C=C

Origin of Product

United States

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